molecular formula C8H9N5S B5370047 3-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]pyridine

3-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]pyridine

Cat. No.: B5370047
M. Wt: 207.26 g/mol
InChI Key: XUZDSHHEMMPFLQ-UHFFFAOYSA-N
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Description

3-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]pyridine is a heterocyclic compound that contains both a pyridine ring and a tetrazole ring. The presence of sulfur and nitrogen atoms in its structure makes it an interesting compound for various chemical and biological applications. This compound is known for its potential antimicrobial and antiviral activities, making it a valuable subject of study in medicinal chemistry .

Chemical Reactions Analysis

3-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the tetrazole ring can be reduced to an amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]pyridine involves its interaction with specific molecular targets in microbial cells. The compound is believed to inhibit the growth of bacteria and viruses by interfering with their metabolic pathways. The sulfur and nitrogen atoms in the compound’s structure play a crucial role in its binding to these targets, leading to the disruption of essential biological processes .

Properties

IUPAC Name

3-(5-ethylsulfanyltetrazol-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5S/c1-2-14-8-10-11-12-13(8)7-4-3-5-9-6-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZDSHHEMMPFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=NN1C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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